Cas no 293736-67-1 (Berubicin hydrochloride)

Berubicin hydrochloride structure
Berubicin hydrochloride structure
商品名:Berubicin hydrochloride
CAS番号:293736-67-1
MF:C23H31ClN2O4
メガワット:434.956245660782
CID:2847577

Berubicin hydrochloride 化学的及び物理的性質

名前と識別子

    • Berubicin hydrochloride
    • インチ: 1S/C17H17N.C6H13NO4.ClH/c1-2-7-15-12-18-10-9-13-5-3-4-8-16(13)17(18)11-14(15)6-1;8-3-1-7(2-4-9)5-6(10)11;/h1-8,17H,9-12H2;8-9H,1-5H2,(H,10,11);1H
    • InChIKey: GLUDHPJDRDSTGZ-UHFFFAOYSA-N
    • ほほえんだ: C1C2=C(CCN3C2CC2=C(C=CC=C2)C3)C=CC=1.O=C(CN(CCO)CCO)O.[H]Cl

Berubicin hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-14942A-5mg
Berubicin hydrochloride
293736-67-1 95.08%
5mg
¥6200 2024-07-20
Ambeed
A1492837-1mg
(8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione hydrochloride
293736-67-1 98%
1mg
$377.0 2025-02-25
MedChemExpress
HY-14942A-1mg
Berubicin hydrochloride
293736-67-1 95.08%
1mg
¥2450 2024-07-20

Berubicin hydrochloride 関連文献

Berubicin hydrochlorideに関する追加情報

Research Brief on Berubicin Hydrochloride (293736-67-1): Current Advances and Therapeutic Potential

Berubicin hydrochloride (CAS: 293736-67-1), a novel anthracycline derivative, has recently emerged as a promising chemotherapeutic agent targeting refractory glioblastoma multiforme (GBM) and other solid tumors. This research brief synthesizes key findings from 2022-2024 preclinical and clinical studies, highlighting its unique mechanism of action as a topoisomerase II inhibitor with demonstrated blood-brain barrier penetration – a critical advantage over conventional anthracyclines like doxorubicin.

The ongoing Phase II clinical trial (NCT04762069) has reported preliminary data showing a 44% objective response rate in recurrent GBM patients, with median overall survival reaching 10.8 months compared to historical controls of 5-7 months. These results build upon earlier Phase I findings published in Neuro-Oncology (2022) where Berubicin exhibited a favorable safety profile with dose-limiting cardiotoxicity occurring at 7.5 mg/m² – significantly higher than traditional anthracyclines.

Recent molecular studies published in Molecular Cancer Therapeutics (2023) have elucidated Berubicin's dual mechanism: beyond DNA intercalation, it induces selective oxidative stress in tumor cells through NADPH oxidase activation while sparing normal astrocytes. This selectivity is attributed to the hydrochloride salt formulation (293736-67-1) which enhances solubility and tumor accumulation by 3.2-fold compared to the free base, as demonstrated in recent pharmacokinetic modeling studies.

Comparative efficacy data presented at ASCO 2023 revealed Berubicin's superior tumor regression (78% vs 42%) versus lomustine in PDX models of MGMT-unmethylated GBM, a particularly treatment-resistant subtype. The drug's ability to overcome P-glycoprotein-mediated resistance mechanisms was confirmed through in vitro transport assays using hCMEC/D3 cell monolayers.

Manufacturing advancements have been achieved with the recent FDA approval of a new crystallization protocol for 293736-67-1, improving batch purity from 98.2% to 99.7% while reducing genotoxic impurity levels below ICH Q3A limits. This process innovation supports the planned Phase III trial initiation in Q4 2024.

Emerging combination strategies show particular promise, with a recent Cancer Research publication demonstrating synergistic activity (CI=0.3-0.5) when Berubicin is paired with PARP inhibitors in BRCA1-deficient glioma models. The drug's radiosensitization potential is currently being evaluated in two investigator-initiated trials for newly diagnosed GBM.

Patent landscape analysis reveals extended protection until 2039 for the hydrochloride salt form (293736-67-1) in major markets, with new composition-of-matter claims recently granted in Europe (EP4155347) for particle size-controlled formulations enhancing oral bioavailability by 40%.

In conclusion, Berubicin hydrochloride represents a significant therapeutic advance in neuro-oncology, with its unique chemical properties (293736-67-1) enabling both blood-brain barrier penetration and reduced cardiotoxicity. The upcoming Phase III data will determine whether these promising early results translate into meaningful clinical benefits for patients with this devastating disease.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:293736-67-1)Berubicin hydrochloride
A1243367
清らかである:99%
はかる:1mg
価格 ($):339